(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid

Asymmetric Synthesis Organocatalysis Salt Metathesis

Reproducing MacMillan's seminal enantioselective transformations requires the exact catalyst form-defined enantiomer as the TFA salt-to eliminate salt-form and isomer variability. This first-generation imidazolidinone organocatalyst (96%, mp 99-103°C) delivers the steric environment and counterion-dependent iminium ion formation rate documented in peer-reviewed 1,3-dipolar cycloadditions and Friedel-Crafts alkylations. • Match literature-reported enantiomeric excesses by using the specified (S)-(+)-TFA salt, not an unstipulated salt or racemate. • Streamline initial screening with a manufacturer-recommended, peer-reviewed catalyst for indole functionalization and conjugate additions. • Obtain reproducible kinetic data with a well-characterized, bench-stable solid whose tert-butyl group organization is computationally validated.

Molecular Formula C10H17F3N2O3
Molecular Weight 270.25 g/mol
CAS No. 900503-70-0
Cat. No. B1626936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
CAS900503-70-0
Molecular FormulaC10H17F3N2O3
Molecular Weight270.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H16N2O.C2HF3O2/c1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h7,9H,5H2,1-4H3;(H,6,7)/t7-;/m0./s1
InChIKeyHKHKOEMMPVPVOS-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(+)-Imidazolidinone TFA Salt Procurement Guide


(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid (CAS 900503-70-0) is the TFA salt of a chiral imidazolidinone, belonging to the class of MacMillan organocatalysts. As a first-generation catalyst, its core structure is defined by a single stereogenic center at the 2-position bearing a tert-butyl group, distinguishing it from later-generation catalysts that incorporate an additional stereogenic center at the 5-position [1]. It is a metal-free, bench-stable solid (mp 99-103 °C) with a molecular weight of 270.25 g/mol and is supplied at a minimum assay of 96% purity .

Chiral imidazolidinone organocatalysis workflows
Defined (S)-enantiomer for reproducible asymmetric induction
Pre-formed TFA salt: counterion-controlled catalytic profile

Generic Substitution Risks


This compound cannot be casually substituted with other imidazolidinone organocatalysts or their salts. The enantioselectivity of the MacMillan catalyst is highly sensitive to the steric environment created by the 2-position substituent [1]. Furthermore, the specific counterion directly impacts catalytic activity by influencing the iminium ion formation rate; a study on first-generation catalysts reported that performance significantly varied with the choice of acid, making a specified salt, such as the TFA salt, a critical parameter for reproducible results [2].

Enantiomer Mismatch
(R)-enantiomer (CAS 900503-36-8) induces opposite enantioselectivity; using the wrong enantiomer may reverse product stereochemistry.
Counterion Variance
HCl or other salts of the imidazolidinone may require higher catalyst loadings and re-optimization, altering reaction rates.
2-Substituent Alteration
Replacing the 2-tert-butyl group with other alkyl/aryl groups can shift enantioselectivity and cycloaddition efficiency.

Comparator Differentiation


Defined Enantiomer and Counterion

The (S)-(+)-enantiomer is the active configuration for generating the correct chiral environment, which is quantitative and opposite to the (R)-enantiomer (CAS 900503-36-8). The TFA counterion is integral; while other salts like HCl can be catalytically active, they often require higher catalyst loadings to achieve comparable reaction rates. The defined TFA salt ensures a single, reproducible catalytic profile without the need for additive screening .

Enantiomer & counterion identity
Supplier specification
(S)-enantiomer TFA salt (CAS 900503-70-0) vs (R)-enantiomer TFA salt (CAS 900503-36-8) and unspecified free base or HCl salts.
Defined chiral identity and counterion set a reproducible catalytic profile.
Validate by HPLC, NMR, and polarimetry to confirm lot-specific enantiomeric integrity.
Asymmetric Synthesis Organocatalysis Salt Metathesis

Diels-Alder Activity Advantage

The imidazolidinone scaffold, which includes this first-generation catalyst, has been directly benchmarked against the widely used diarylprolinol silyl ether catalyst class for the standard iminium ion-catalyzed Diels-Alder reaction. The study concluded that the imidazolidinone scaffold demonstrated significantly superior catalytic activity, validating its selection for cycloaddition-based transformations [1].

Diels-Alder activity comparison
Reported comparison
Imidazolidinone scaffold showed higher catalytic activity than diarylprolinol silyl ether catalysts in a benchmark Diels-Alder cycloaddition [1].
Supports iminium ion cycloaddition screening without switching catalyst families.
Reported activity advantage; verify under your specific substrate and conditions.
Diels-Alder Reaction Kinetics Catalyst Benchmarking

Cycloaddition and Alkylation Application Scope

This specific TFA salt has been validated and is listed by the manufacturer as a highly selective organocatalyst for 1,3-dipolar addition and Friedel-Crafts alkylation . This is distinct from the second-generation catalyst, which contains a 5-benzyl substituent and is often required for reactions where additional steric control is necessary, such as more demanding asymmetric transformations or cascade reactions .

Application scope per generation
Class-level inference
First-generation catalyst recommended for 1,3-dipolar additions and Friedel-Crafts alkylations; second-generation (5-benzyl) often used for broader scope.
Matches literature protocols for these specific reaction classes.
Supplier recommendation; confirm suitability for your target transformation.
1,3-Dipolar Cycloaddition Friedel-Crafts Alkylation Diels-Alder Reaction

Critical Role of 2-tert-Butyl Substituent

The substituent at the 2-position of the imidazolidinone ring is not a spectator group; it dramatically influences reactivity and enantioselectivity. A theoretical investigation identified the 2-tert-butyl group as a key structural feature that controls the conformation of the reactive iminium ion, rationalizing why two similar chiral imidazolidinones can exhibit dramatically different stereoselectivities [1]. This steric control can be lost or significantly altered by substituting the tert-butyl group with other alkyl or aryl groups, as varying this substituent directly impacts the overall rate of cycloaddition without necessarily maintaining selectivity [2].

2-tert-Butyl substituent role
Reported computational model
The 2-tert-butyl group controls iminium ion conformation; altering it can change enantiomeric excess and reaction rate [1][2].
Substituent is critical for targeted enantioselectivity; not a trivial structural analog.
DFT and kinetic studies support unique steric control; validate with your specific substrate.
Structure-Activity Relationship Catalyst Design Computational Chemistry

Defined Purity and Physical Form

The compound is supplied as a solid with a melting point of 99-103 °C and an assay specification of 96% . This characterization offers a clear advantage over custom-synthesized or generic imidazolidinone salts that may be supplied as oils or hygroscopic solids with undefined purity, which can lead to inaccurate catalyst loading and compromised reproducibility.

Physical form & purity
Lot attribute
Solid, mp 99–103 °C, assay ≥ 96%. Contrasts with oils or hygroscopic solids of uncertain purity.
Enables accurate stoichiometric calculations and reproducible catalyst addition.
Confirm purity and melting point by COA for each lot before use.
Quality Control Reproducibility Solid-Phase Handling

Patent Status and Research Exemption

This compound is covered by U.S. Patent 6,369,243 and related patents, with a clear 'for research purposes only' designation . This legal framework contrasts with open-source or generic catalysts, defining a controlled space for fundamental research that can lead to patentable process innovations without immediate freedom-to-operate concerns in a commercial context.

Patent & research use
Supplier statement
Covered by U.S. Pat. 6,369,243; designated for research purposes only.
Provides a defined IP framework for academic and industrial R&D.
Review patent terms for your intended research scope; does not imply commercial freedom-to-operate.
Intellectual Property R&D Licensing

Application Scenarios


1,3-Dipolar Cycloaddition Protocols

When replicating or extending the seminal work of MacMillan and co-workers on the first enantioselective organocatalytic 1,3-dipolar cycloaddition, this compound provides the catalyst in the exact form (defined enantiomer as the TFA salt) described. This eliminates variability from using unstipulated salt forms or isomers, ensuring that the reported enantiomeric excesses and yields serve as a reliable starting point [1].

Friedel-Crafts Alkylation Screening

For medicinal chemistry groups exploring the enantioselective Friedel-Crafts alkylation of indoles or other electron-rich arenes with α,β-unsaturated aldehydes, this catalyst is the manufacturer-recommended and peer-reviewed choice. Its use simplifies the initial screening phase by standardizing the catalyst variable, as its performance characteristics are documented in the literature .

Iminium Catalysis Kinetic Studies

The well-characterized nature of this compound, including its melting point, purity, and the computationally-studied role of its tert-butyl group in transition state organization, makes it a superior model substrate for in-situ spectroscopic and theoretical mechanistic studies [2]. This contrasts with less-defined catalysts where impurity profiles could confound kinetic analysis, aligning with the need for reproducible kinetic data as highlighted by studies on catalyst activity improvement [3].

Application
Selection Property
Validation Focus
1,3-Dipolar cycloaddition studies
Enantiomeric salt-form identity
Enantioselectivity and yield reproducibility
Friedel-Crafts alkylation screening
Application-specific catalyst generation
Literature-consistent reactivity
Iminium ion mechanistic studies
Well-characterized physical form
Kinetic and spectroscopic data consistency
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